Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline, pyridine, and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include chlorinating agents, bases, and solvents like methanol and ethylene glycol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom on the quinoline ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties
Uniqueness
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate is unique due to its combination of quinoline, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a piperidine ring, a quinoline moiety, and a pyridine group. The synthesis typically involves the reaction of 5-chloro-8-hydroxyquinoline with appropriate aldehydes and piperidine derivatives through methods such as the Betti reaction. This method has been shown to yield various derivatives with differing biological activities.
Anticancer Properties
Research indicates that derivatives of 8-hydroxyquinoline exhibit notable anticancer activity. For instance, the compound's ability to inhibit the proliferation of cancer cells has been demonstrated in various studies. A notable study reported an IC50 value of 0.687 µM for a related compound, indicating promising cytotoxic effects against specific cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity. The presence of the chloro and hydroxy groups in its structure is believed to enhance its interaction with microbial targets.
Cytoprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its cytoprotective effects. Studies have indicated that it can protect cells from oxidative stress, which is crucial in preventing cellular damage in various diseases .
Research Findings and Case Studies
A comprehensive review of literature reveals several studies focusing on the biological activities of quinoline derivatives:
Study | Findings | IC50 Value |
---|---|---|
Evaluated cytoprotective effects | 0.687 µM | |
Antimicrobial activity against bacterial strains | Not specified | |
Synthesis via Betti reaction | Yield: 60% |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation and microbial growth. The quinoline scaffold is known for its ability to chelate metal ions, which may play a role in its biological activity.
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-23(29)15-8-12-27(13-9-15)21(19-7-3-4-10-25-19)17-14-18(24)16-6-5-11-26-20(16)22(17)28/h3-7,10-11,14-15,21,28H,2,8-9,12-13H2,1H3 |
InChI Key |
MDUCLGVZHOAMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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